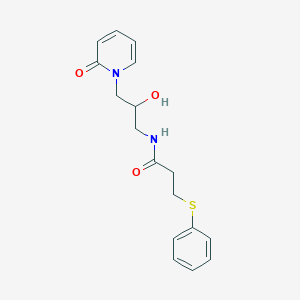

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c20-14(13-19-10-5-4-8-17(19)22)12-18-16(21)9-11-23-15-6-2-1-3-7-15/h1-8,10,14,20H,9,11-13H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQFZCFPIVXXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NCC(CN2C=CC=CC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(phenylthio)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H20N2O3S

- Molecular Weight : 332.42 g/mol

- IUPAC Name : N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-3-phenylsulfanylpropanamide

The compound features a hydroxyl group, a pyridine derivative, and a phenylthio group, which contribute to its biological activity by facilitating interactions with various molecular targets.

The biological activity of this compound primarily involves its role as an inhibitor of specific protein interactions. Preliminary studies indicate that it may modulate the activity of proteins involved in signaling pathways, particularly those associated with Gsα proteins.

Key Mechanisms:

- Inhibition of Gsα Proteins : The compound has shown the ability to selectively inhibit constitutively active mutant forms of Gsα proteins, which are implicated in various endocrine disorders.

- Reduction of cAMP Levels : By targeting mutant Gsα alleles, such as Gs-R201H, the compound effectively lowers elevated cyclic adenosine monophosphate (cAMP) levels in affected cells, which could lead to therapeutic benefits in conditions like McCune-Albright Syndrome.

Antiproliferative Effects

Research has demonstrated that this compound exhibits antiproliferative effects on certain cancer cell lines. In vitro studies revealed that the compound can induce apoptosis in cancer cells by disrupting cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 12 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 10 | Disruption of mitochondrial function |

Targeting Mutant Gsα Proteins

A study focused on the interaction between this compound and mutant Gsα proteins highlighted its specificity in binding to these aberrant proteins without affecting normal cellular functions. This selectivity is crucial for developing targeted therapies with minimal side effects.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

- Preparation of Key Intermediates : Starting materials are selected based on desired functional groups.

- Formation of the Amide Bond : The final step involves coupling the pyridine derivative with the phenylthio group under controlled conditions to achieve high yield and purity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison and Key Substituents

The table below highlights structural differences and similarities between the target compound and related analogs:

Key Observations:

- Substituent Effects on Binding: The benzyl group in Compound 1 () enhances β1i subunit inhibition (Ki = 0.12 µM) through π-π stacking with Phe31 and hydrophobic interactions. Cyclohexyl (Compound 3, ) reduces selectivity due to weaker interactions with Lys33, highlighting the importance of aromatic substituents.

Hydrophilic vs. Hydrophobic Linkers :

- The hydroxypropyl linker in the target compound introduces a polar group absent in analogs like Compound 1, which could enhance aqueous solubility but may require optimization for membrane permeability.

- Heterocyclic Variations: Replacement of 2-oxopyridinone with oxobenzooxazolyl () reduces hydrogen-bonding capacity, correlating with lower activity (18% conversion rate).

Binding Stability and Molecular Dynamics (MD) Insights

Evidence from MD simulations () reveals critical factors influencing β1i subunit inhibition:

- Ligand Entry and Pose Stability : Compounds with flexible linkers (e.g., hydroxypropyl) may adopt multiple binding poses, but rigid aromatic groups (e.g., benzyl) stabilize interactions.

- Free Energy Calculations : Compound 1 exhibits the lowest free energy (-42.3 kcal/mol), aligning with its high potency. The target compound’s phenylthio group may achieve moderate stability (-35 to -40 kcal/mol range estimated) due to weaker π-π interactions.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(phenylthio)propanamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. A common approach starts with functionalizing the pyridinone moiety (2-oxopyridin-1(2H)-yl group) through alkylation or hydroxylation, followed by introducing the phenylthio group via thiol-ene coupling or nucleophilic aromatic substitution. Key parameters include:

- Reagent selection : Organolithium reagents or Grignard agents for alkyl chain elongation .

- Protecting groups : Use of tert-butyl or benzyl groups to prevent undesired side reactions at the hydroxypropyl moiety .

- Temperature control : Reactions involving sensitive intermediates (e.g., thioethers) require low temperatures (−20°C to 0°C) to minimize decomposition .

Yield optimization relies on iterative purification (e.g., column chromatography) and real-time monitoring via thin-layer chromatography (TLC).

Advanced: How can computational methods predict the interaction of this compound with enzymatic targets like p38 MAP kinase?

Density functional theory (DFT) and molecular docking simulations are critical for modeling binding interactions. For example:

- Molecular docking : Align the compound’s 2-oxopyridin-1(2H)-yl group with the ATP-binding pocket of p38 MAP kinase, leveraging structural analogs from patented inhibitors .

- DFT calculations : Analyze electron distribution in the phenylthio group to assess its role in π-π stacking or hydrophobic interactions .

Experimental validation involves: - Surface plasmon resonance (SPR) to measure binding kinetics.

- Kinase inhibition assays using recombinant enzymes and ATP-competitive substrates .

Basic: Which spectroscopic techniques are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) :

- 1H and 13C NMR : Confirm the presence of the hydroxypropyl chain (δ ~3.5–4.5 ppm for hydroxyl protons) and aromatic protons from the phenylthio group (δ ~7.2–7.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyridinone region .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced: How can researchers address discrepancies between observed and theoretical spectral data during structural elucidation?

- Isotopic labeling : Introduce deuterated analogs to track unexpected proton environments in NMR .

- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., hydroxypropyl configuration) .

- Dynamic NMR experiments : Investigate conformational flexibility causing signal broadening .

Basic: What are the documented physical properties of this compound, and how are they determined experimentally?

- Melting point : Determined via differential scanning calorimetry (DSC) or capillary methods.

- Solubility : Tested in DMSO, water, and ethanol using gravimetric analysis .

- LogP (octanol-water) : Measured via shake-flask method to assess hydrophobicity .

Advanced: How does the phenylthio group influence stability under varying pH conditions?

- pH stability studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC. The phenylthio group’s electron-withdrawing nature increases susceptibility to oxidation at neutral-to-alkaline pH .

- Radical scavenger assays : Add antioxidants (e.g., BHT) to mitigate thiyl radical formation .

Advanced: What functional group modifications are proposed to enhance target selectivity in SAR studies?

- Pyridinone ring substitution : Introduce electron-donating groups (e.g., -OCH3) to improve hydrogen bonding with kinase active sites .

- Phenylthio replacement : Replace sulfur with sulfone (-SO2-) to enhance metabolic stability without sacrificing binding affinity .

- Hydroxypropyl chain elongation : Extend the chain to improve solubility via increased hydrogen bonding with solvent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.